

Ogt-IN-4: An In-Depth Technical Guide on its Mechanism of Action

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Compound of Interest

Compound Name: Ogt-IN-4

Cat. No.: B15607500

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Abstract

Ogt-IN-4 is a potent and selective inhibitor of O-GlcNAc Transferase (OGT), a critical enzyme in cellular signaling and metabolism. This document provides a comprehensive overview of the mechanism of action of **Ogt-IN-4**, detailing its binding kinetics, cellular effects, and the experimental protocols used for its characterization. **Ogt-IN-4**, the active acid form, exhibits a low nanomolar dissociation constant (K_d) for OGT. Its cell-permeable ethyl ester prodrug, OSMI-4, effectively reduces global O-GlcNAcylation in cells, impacting downstream signaling pathways. This guide is intended to serve as a technical resource for researchers utilizing **Ogt-IN-4** and OSMI-4 to investigate the roles of OGT in health and disease.

Core Mechanism of Action

Ogt-IN-4 is a competitive inhibitor of O-GlcNAc Transferase (OGT).[1] Its mechanism of action is centered on its ability to bind to the active site of OGT, thereby preventing the binding of the enzyme's natural substrate, UDP-GlcNAc.[1] This inhibitory action blocks the transfer of N-acetylglucosamine (GlcNAc) to serine and threonine residues of target proteins, a post-translational modification known as O-GlcNAcylation.

The structure of **Ogt-IN-4** features a quinolone-6-sulfonamide (Q6S) moiety which mimics the uridine component of UDP-GlcNAc, facilitating its binding within the enzyme's active site.[2] This structure-based design has resulted in a highly potent inhibitor.[2]

The primary consequence of OGT inhibition by **Ogt-IN-4** is a global reduction in the O-GlcNAcylation of cellular proteins. This has wide-ranging effects on numerous cellular processes that are regulated by this dynamic post-translational modification, including signal transduction, transcription, and protein stability.

Quantitative Data

The following tables summarize the key quantitative data for **Ogt-IN-4** (compound 4a) and its cell-permeable prodrug, OSMI-4 (compound 4b).

Inhibitor	Parameter	Value	Assay Method	Reference
Ogt-IN-4 (4a)	Kd	8 nM	Microscale Thermophoresis (MST)	[2] [3]
OSMI-4 (4b)	EC50	~3 μ M	Cellular O-GlcNAcylation Assay	[2]

Inhibitor	IC50 (UDP-Glo™ Assay)	IC50 (Fluorescent Activity Assay)	Cell Line Context	Reference
OSMI-4a (Ogt-IN-4)	Not specified in search results	Not specified in search results	Recombinant Enzyme	[4]
OSMI-4b (Prodrug)	1.8 \pm 0.3 μ M	2.1 \pm 0.4 μ M	Recombinant Enzyme	[4]

Signaling Pathways and Cellular Effects

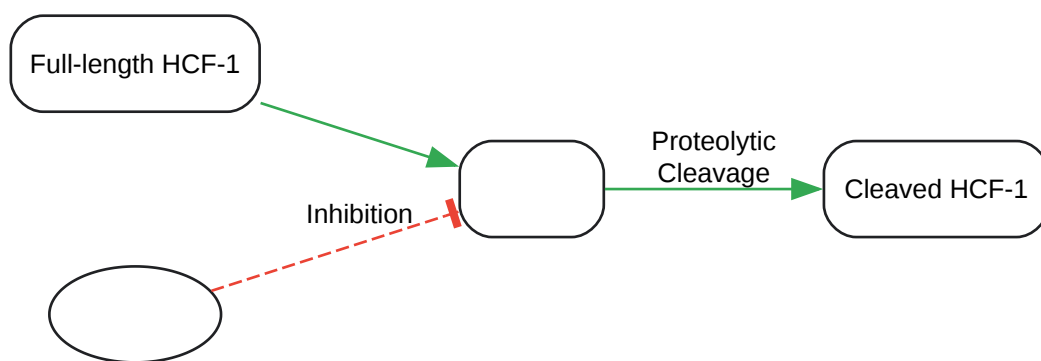
Inhibition of OGT by **Ogt-IN-4** and its prodrug OSMI-4 leads to the modulation of several key signaling pathways and cellular processes.

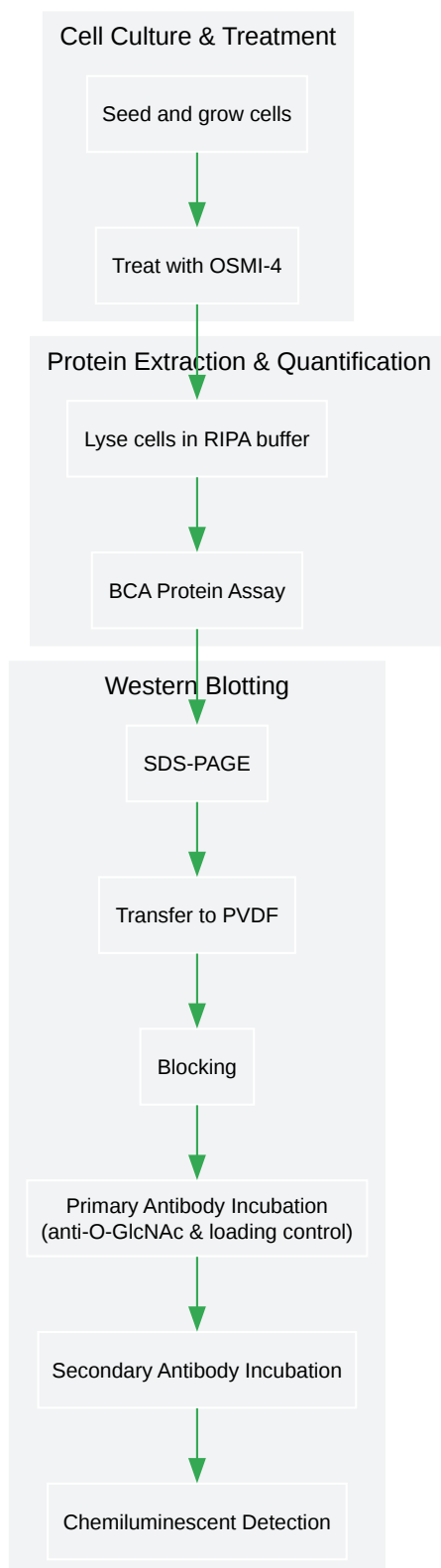
General Reduction of Protein O-GlcNAcylation

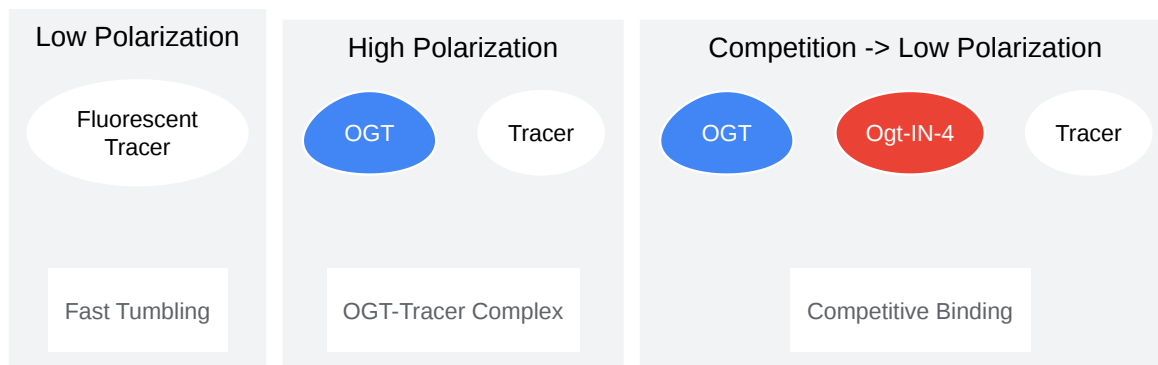
Treatment of cells with the cell-permeable prodrug OSMI-4 results in a dose-dependent decrease in the global levels of O-GlcNAcylated proteins. This fundamental effect is the basis for the inhibitor's broader impact on cellular function.

Impact on HCF-1 Cleavage

OGT is responsible for the proteolytic cleavage of Host Cell Factor 1 (HCF-1). Inhibition of OGT by OSMI-4 blocks this cleavage, leading to an accumulation of the full-length, uncleaved form of HCF-1.







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- To cite this document: BenchChem. [Ogt-IN-4: An In-Depth Technical Guide on its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607500#ogt-in-4-mechanism-of-action]

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